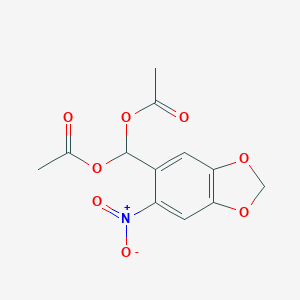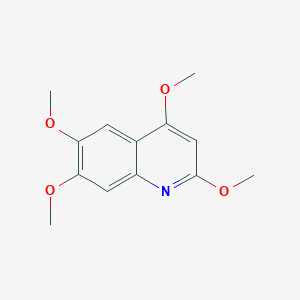![molecular formula C20H19Cl3N2O2 B289282 2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B289282.png)
2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide, also known as MK-801, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was first discovered in the late 1970s and has since been widely used in scientific research to study the mechanisms of neuronal excitotoxicity and neurodegeneration.
作用機序
2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory. By binding to the receptor's ion channel pore, 2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide blocks the influx of calcium ions into the cell, which can lead to neuronal damage and death.
Biochemical and Physiological Effects:
2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been shown to induce a range of biochemical and physiological effects in animal models, including oxidative stress, inflammation, and alterations in neurotransmitter levels. It has also been shown to induce apoptosis, or programmed cell death, in neurons.
実験室実験の利点と制限
One advantage of using 2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide in lab experiments is that it is a potent and selective NMDA receptor antagonist, which allows researchers to specifically target this receptor and study its effects. However, one limitation is that 2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide can induce neuronal damage and death, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research involving 2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide. One area of interest is the role of NMDA receptors in synaptic plasticity and learning and memory. Another area of interest is the use of 2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide as a tool for studying the mechanisms of neurodegenerative diseases and developing new therapies. Additionally, there is ongoing research into the development of new NMDA receptor antagonists that may have fewer side effects than 2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide.
合成法
The synthesis of 2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide involves the reaction of 4-chloro-2-nitroaniline with 2-methyl-1-piperidinylmagnesium bromide to form N-(2-methyl-1-piperidinyl)-4-chloro-2-nitroaniline. This compound is then reduced with palladium on carbon in the presence of hydrogen gas to form N-(2-methyl-1-piperidinyl)-4-chloro-2-aminophenyl)nitrosoamine. Finally, this compound is reacted with 4-chlorobenzoyl chloride to form 2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide.
科学的研究の応用
2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been widely used in scientific research to study the mechanisms of neuronal excitotoxicity and neurodegeneration. It has been used to induce neuronal damage in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
分子式 |
C20H19Cl3N2O2 |
|---|---|
分子量 |
425.7 g/mol |
IUPAC名 |
2,4-dichloro-N-[4-chloro-2-(2-methylpiperidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C20H19Cl3N2O2/c1-12-4-2-3-9-25(12)20(27)16-10-13(21)6-8-18(16)24-19(26)15-7-5-14(22)11-17(15)23/h5-8,10-12H,2-4,9H2,1H3,(H,24,26) |
InChIキー |
LLLBDOXMPZGALK-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
CC1CCCCN1C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,8-Dimethoxy[1,3]dioxolo[4,5-g]quinoline](/img/structure/B289200.png)



![N-{2-[4-(benzyloxy)phenyl]ethyl}-2-phenylacetamide](/img/structure/B289206.png)

![5-[(3,4-dimethoxybenzoyl)amino]-N,N-diethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B289213.png)
![N-(1-(2-chlorophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide](/img/structure/B289216.png)
![N-{1-(2-chlorophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289217.png)
![N-(1-(2-chlorophenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide](/img/structure/B289218.png)
![N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289219.png)
![methyl 4-({[1-(2-chlorophenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B289220.png)
![methyl 4-({[1-(3,4-dimethylphenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B289221.png)
![3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289222.png)